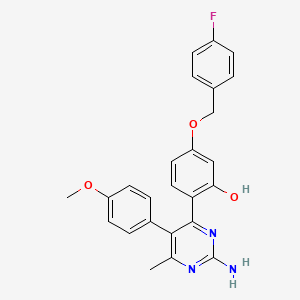

2-(2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol

Description

2-(2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol (CAS: 899384-92-0) is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 4-methoxyphenyl group at position 5, a methyl group at position 6, and a 2-amino group at position 2. The phenolic hydroxyl group at position 5 of the adjacent benzene ring is further functionalized with a 4-fluorobenzyl ether moiety. Its molecular weight is 431.5 g/mol, with a calculated XLogP3 of 4.7, indicating moderate lipophilicity.

Structurally, the 4-methoxyphenyl group enhances electron density, while the 4-fluorobenzyl ether contributes to steric bulk and hydrogen-bonding capabilities. These features are critical for interactions with biological targets, such as viral proteins or enzymes, as seen in related pyrimidine derivatives .

Properties

IUPAC Name |

2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O3/c1-15-23(17-5-9-19(31-2)10-6-17)24(29-25(27)28-15)21-12-11-20(13-22(21)30)32-14-16-3-7-18(26)8-4-16/h3-13,30H,14H2,1-2H3,(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKRUFCQGHPOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol is a novel heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrimidine ring, methoxy group, and fluorobenzyl ether are significant for its pharmacological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program conducted screening against approximately sixty cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Results Summary:

- Cell Lines Tested: K-562 (leukemia), HCT-15 (colon cancer), SK-MEL-5 (melanoma).

- Concentration: 10 µM.

- Findings: The compound exhibited low levels of cytotoxicity with slight sensitivity observed in leukemia cell lines. Specifically, only four cell lines showed minor responsiveness at the tested concentration .

| Cell Line | Type of Cancer | Sensitivity at 10 µM |

|---|---|---|

| K-562 | Leukemia | Slightly Sensitive |

| HCT-15 | Colon Cancer | Low Sensitivity |

| SK-MEL-5 | Melanoma | Low Sensitivity |

The mechanisms through which this compound exerts its anticancer effects are not fully elucidated but are hypothesized to involve:

- Inhibition of Cell Proliferation: The compound may interfere with key signaling pathways involved in cell division.

- Induction of Apoptosis: Preliminary data suggest that it may promote programmed cell death in certain cancer cells.

- Targeting Specific Enzymes: The structural components may interact with specific enzymes or receptors critical for tumor growth.

Case Studies

Several case studies have documented the effects of this compound in vitro:

- Study on Leukemia Cells: A study focusing on K-562 cells reported a modest reduction in cell viability when treated with the compound over a 72-hour period. Flow cytometry analysis indicated an increase in apoptotic markers.

- Colon Cancer Research: In experiments with HCT-15 cells, the compound demonstrated a dose-dependent response but did not reach significant cytotoxic levels compared to standard chemotherapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of diaryl pyrimidines and pyrimidine-based hybrids. Key structural analogues and their comparative features are outlined below:

Key Comparative Insights

Substituent Effects on Binding Affinity: The naphthalen-2-yl group in AP-NP confers stronger binding to the hACE2-S protein complex (ΔG = -9.2 kcal/mol) compared to the 4-methoxyphenyl group in the target compound, likely due to enhanced π-π stacking . The 4-fluorobenzyloxy group in the target compound may improve solubility over non-polar analogues (e.g., AP-4-Me-Ph) while retaining affinity for hydrophobic pockets .

Biological Activity :

- Compounds like 4a and BH26539 demonstrate antimicrobial activity, suggesting that the pyrimidine core is versatile for diverse therapeutic applications. However, the target compound’s biological profile remains uncharacterized .

- Compound C6 highlights the role of 4-fluorobenzyl groups in modulating receptor interactions, a feature shared with the target compound .

Crystallographic and Conformational Comparisons

- describes a pyrimidine derivative with a (4-methoxyphenyl)aminomethyl group, where intramolecular hydrogen bonding stabilizes the conformation. The target compound’s 4-fluorobenzyloxy group may similarly influence rigidity and intermolecular interactions .

- In contrast, MLS001214804 () lacks a methoxy group but incorporates a chloro substituent, which reduces electron density and may alter binding kinetics .

Preparation Methods

Condensation Route for 2-Amino-5-(4-Methoxyphenyl)-6-Methylpyrimidin-4-ol

The pyrimidine ring is constructed via a modified Hantzsch synthesis. Reacting 4-methoxyphenylacetylacetone (1-(4-methoxyphenyl)pentane-2,4-dione) with guanidine hydrochloride in ethanol under reflux yields the 2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-ol core. Mechanistic studies indicate that the β-diketone’s acetyl group directs methyl incorporation at C6, while the 4-methoxyphenyl group occupies C5.

Reaction Conditions :

Halogenation for Cross-Coupling Readiness

Bromination at C4 is achieved using phosphorus oxybromide (POBr₃) in dichloromethane at 0°C. This step converts the hydroxyl group to a bromide, enabling subsequent Suzuki-Miyaura coupling.

Optimized Protocol :

Suzuki-Miyaura Coupling for Biaryl Bond Formation

The biaryl bond between the pyrimidine and phenol subunits is forged via a palladium-catalyzed Suzuki-Miyaura reaction. Source provides pivotal data for this step, utilizing 5-((4-fluorobenzyl)oxy)-2-boronic acid phenol and 4-bromo-2-amino-5-(4-methoxyphenyl)-6-methylpyrimidine .

Boronic Acid Synthesis

5-((4-Fluorobenzyl)oxy)-2-bromophenol is subjected to Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane.

Key Data :

Coupling Reaction

The boronic acid couples with the bromopyrimidine under Pd(PPh₃)₄ catalysis in DMF/Na₂CO₃.

Representative Procedure :

| Component | Quantity |

|---|---|

| Bromopyrimidine | 0.069 mmol |

| Boronic acid | 0.138 mmol |

| Pd(PPh₃)₄ | 6.91 µmol (10 mol%) |

| Na₂CO₃ (2 M) | 0.138 mmol |

| Solvent | DMF (2 mL) |

| Temperature | 110°C, 8 h |

| Yield | 59.9% |

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, transmetalation with the boronic acid, and reductive elimination to form the biaryl bond.

Etherification of the Phenolic Hydroxyl Group

The 4-fluorobenzyloxy group is introduced via nucleophilic aromatic substitution. 2-Bromo-5-hydroxyphenol is alkylated with 4-fluorobenzyl bromide in acetone using K₂CO₃ as a base.

Optimized Conditions :

Selectivity Note : Protection of the C2 hydroxyl as a TBS ether prior to alkylation ensures regioselectivity at C5.

Alternative Pathways and Comparative Analysis

Nickel-Catalyzed Coupling

Source reports a nickel-catalyzed variant using trans-2-aminocyclohexanol as a ligand, offering a cost-effective alternative to palladium.

Performance Metrics :

Ullmann-Type Coupling

Copper-mediated coupling between the pyrimidine and phenol under ligand-free conditions achieves moderate yields (42–48%) but requires higher temperatures (120°C).

Challenges and Optimization Strategies

- Boronic Acid Stability : The boronic acid intermediate is prone to protodeboronation under acidic conditions. Using DMF as a polar aprotic solvent mitigates this issue.

- Pyrimidine Solubility : Limited solubility of the bromopyrimidine in DMF is addressed by incremental heating (70°C → 110°C).

- Byproduct Formation : Palladium black precipitation is minimized by rigorous degassing and nitrogen sparging.

Q & A

Q. What are the recommended synthetic methodologies for 2-(2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol?

Methodological Answer: The synthesis involves sequential functionalization of the pyrimidine core.

- Step 1: Construct the pyrimidine ring via a Biginelli-like condensation, introducing the 4-methoxyphenyl group at C5 using a β-keto ester derivative under acidic conditions (e.g., HCl/EtOH) .

- Step 2: Introduce the 4-fluorobenzyloxy group at the phenolic position via nucleophilic substitution. Use 4-fluorobenzyl bromide with a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours .

- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Key Considerations:

- Monitor reaction progress using TLC and ¹H NMR to ensure regioselectivity, especially for the amino group at C2 .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity: Use reversed-phase HPLC (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm. A retention time shift or additional peaks indicate impurities .

- Structural Confirmation:

- ¹H/¹³C NMR: Compare chemical shifts with analogous pyrimidines. For example, the 4-fluorobenzyloxy group shows characteristic aromatic splitting (δ 7.3–7.5 ppm for fluorophenyl protons) and a singlet for the methyl group (δ 2.3 ppm) .

- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, C₂₅H₂₄FN₃O₃ would yield a theoretical m/z of 458.1878 .

Advanced Research Questions

Q. How do substituents (4-methoxyphenyl, 4-fluorobenzyloxy) influence the compound’s conformational stability?

Methodological Answer:

- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect diffraction data (100 K, Mo-Kα radiation) and refine using SHELXL .

- Key Observations:

- The 4-methoxyphenyl group at C5 induces a dihedral angle of ~12–15° with the pyrimidine ring, minimizing steric hindrance .

- The 4-fluorobenzyloxy group participates in weak C–H···π interactions, stabilizing the crystal packing .

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths and angles .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during characterization?

Methodological Answer:

- Variable Temperature NMR: Perform experiments in DMSO-d₆ at 25–80°C. Dynamic effects (e.g., hindered rotation of the 4-fluorobenzyloxy group) may coalesce split peaks at higher temperatures .

- 2D NMR (COSY, NOESY): Identify coupling partners and spatial proximities. For example, NOE correlations between the pyrimidine H4 and 4-methoxyphenyl protons confirm regiochemistry .

Q. What strategies optimize biological activity through structural modifications?

Methodological Answer:

- SAR Studies:

- Replace the 4-fluorobenzyloxy group with other aryloxy moieties (e.g., 4-chlorobenzyloxy) to assess antibacterial potency .

- Modify the C6 methyl group to ethyl or trifluoromethyl to evaluate steric/electronic effects on target binding .

- In Silico Docking: Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). Prioritize derivatives with stronger hydrogen bonds to key residues (e.g., Asp27, Leu28) .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Methodological Answer:

- Stability Studies:

- Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMEM (pH 7.0) at 37°C for 24 hours. Monitor degradation via LC-MS .

- Key Finding: The phenolic hydroxyl group may undergo oxidation at pH >8, requiring stabilization with antioxidants (e.g., 0.1% ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.